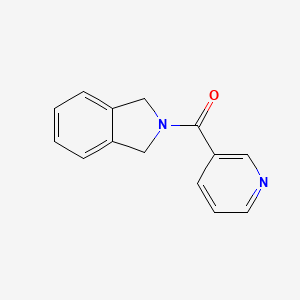

Isoindolin-2-yl(pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

1,3-dihydroisoindol-2-yl(pyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-14(11-6-3-7-15-8-11)16-9-12-4-1-2-5-13(12)10-16/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWMDIGEVGMIDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoindolin-2-yl(pyridin-3-yl)methanone involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This reaction typically uses water as the oxygen source under mild conditions . The process involves the direct Csp3-H oxidation of pyridin-2-yl-methanes to form the corresponding methanones.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Isoindolin-2-yl(pyridin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its reactivity and biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Copper catalysts and water are commonly used for the oxidation of pyridin-2-yl-methanes.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields methanone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Isoindolin-2-yl(pyridin-3-yl)methanone has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of isoindolin-2-yl(pyridin-3-yl)methanone involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain biological pathways, depending on its chemical modifications .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations

Electron-Donating Groups: The methoxy and methyl groups in 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone may improve solubility or reduce metabolic degradation compared to unsubstituted analogs, a critical factor in drug development .

Complex Polycyclic Systems : The thesis compound’s 4-azatetracyclo[...]dodec-11-en-4-yl group highlights how polycyclic frameworks can enhance binding affinity in enzyme inhibitors (e.g., 11β-HSD1), though pharmacological results remain unpublished .

Intermediates in Drug Synthesis: The patent compound’s hydroxyvinylpyridine and chlorophenyl groups illustrate the use of methanone derivatives as intermediates for crystalline APIs, suggesting similar utility for isoindolin analogs .

Isoindolin vs. Indole: The indole-based methanone () shares aromatic nitrogen heterocycles with this compound, but indole’s prevalence in CNS drugs (e.g., serotonin receptors) contrasts with isoindolin’s lesser-explored role .

Biological Activity

Isoindolin-2-yl(pyridin-3-yl)methanone is a heterocyclic compound that combines isoindoline and pyridine moieties, making it a subject of interest in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features an isoindoline ring fused with a pyridine ring, which contributes to its diverse reactivity and biological activity. The presence of both rings allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

This compound exhibits its biological activity primarily through the following mechanisms:

- Receptor Interaction : The compound can bind to specific receptors or enzymes, modulating their activity. This interaction may inhibit or activate certain biological pathways.

- Inhibition of Cancer Cell Proliferation : Studies have shown that isoindolin derivatives can decrease cell viability in various cancer cell lines, suggesting potential anticancer properties.

- Antiviral and Anti-inflammatory Effects : Similar compounds have demonstrated antiviral and anti-inflammatory activities, indicating that this compound may possess these properties as well.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindolin derivatives. For instance, a study evaluating various synthesized compounds showed that certain derivatives significantly reduced cell viability in triple-negative breast cancer (TNBC) cell lines at low concentrations (6.25 µM) . The following table summarizes key findings from these studies:

| Compound | Cell Line | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 1f | MDA-MB-231 (TNBC) | 6.25 | Significant cytotoxic effect |

| 1d | MDA-MB-231 (TNBC) | 25 | Moderate cytotoxic effect |

| 1b | MCF-7 (HER2-positive) | 50 | Reduced viability at high doses |

These results suggest that isoindolin derivatives can selectively target cancer cells, making them promising candidates for further development in cancer therapy.

Antimicrobial Activity

Isoindolin derivatives have also been studied for their antimicrobial properties. A review indicated that similar compounds exhibit a range of activities against bacteria and fungi, highlighting their potential as antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.

Case Studies

Q & A

Q. What are the common synthetic routes for Isoindolin-2-yl(pyridin-3-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step strategies, including:

- Acylation reactions : Reacting isoindoline derivatives with pyridin-3-yl carbonyl precursors using catalysts like AlCl₃ under controlled temperatures (50–80°C) .

- Cross-coupling : Suzuki-Miyaura coupling to introduce the pyridine moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .

- Optimization : Key parameters include solvent polarity (e.g., dichloromethane for Friedel-Crafts), stoichiometric ratios, and purification via column chromatography .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., ketone at ~200 ppm in ¹³C NMR) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bonds .

- X-ray Crystallography : Resolves 3D conformation and π-stacking interactions in solid-state structures .

Q. What are the primary biological targets or pathways associated with this compound?

Methodological Answer:

- Enzyme Inhibition : Targets cyclooxygenase (COX) and lipoxygenase (LOX) in eicosanoid biosynthesis, implicated in inflammation. IC₅₀ values are determined via fluorometric assays .

- Anti-inflammatory Activity : In murine arthritis models, derivatives reduce paw swelling by 40% compared to controls, validated through histopathology .

- Receptor Binding : Pyridine and isoindolinyl groups enable π–π stacking with kinase active sites (e.g., EGFR), assessed via competitive binding assays .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what are the limitations?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate binding to COX-2 (PDB: 5KIR), scoring interactions (e.g., ΔG = -9.2 kcal/mol). Validate with MD simulations (100 ns trajectories) .

- Limitations : Force field inaccuracies for halogen bonds, solvent effects, and entropy changes require experimental validation (e.g., SPR or ITC) .

Q. In cases of contradictory biological activity data, what experimental strategies resolve discrepancies?

Methodological Answer:

- Assay Standardization : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation protocols .

- Orthogonal Validation : Pair in vitro enzyme assays with in vivo models (e.g., carrageenan-induced edema) to confirm dose-response consistency .

- Purity Analysis : HPLC (>98% purity) and elemental analysis rule out impurities affecting results .

Q. How do structural modifications to the isoindolin or pyridine rings alter pharmacokinetic properties?

Methodological Answer:

- Substituent Effects :

| Modification | Impact | Example Data |

|---|---|---|

| Pyridine 3-OH | ↑ Solubility | LogP reduced from 2.1 to 1.4 |

| Isoindolin N-alkylation | ↑ Metabolic stability | t₁/₂ increased from 2.1 to 4.3 h (rat liver microsomes) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.